molecular formula C9H15N5O B13064944 1-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide

1-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide

Cat. No.: B13064944
M. Wt: 209.25 g/mol
InChI Key: NEBBPRMBNPRGJM-UHFFFAOYSA-N
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Description

1-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide is a cyclopentane-based compound featuring a methylamino group (-NHCH₃) at position 1, a 1,2,4-triazole ring at position 3, and a carboxamide (-CONH₂) at position 1. The carboxamide and triazole moieties are critical for hydrogen bonding and metal coordination, which may enhance biological activity .

Properties

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

1-(methylamino)-3-(1,2,4-triazol-1-yl)cyclopentane-1-carboxamide

InChI

InChI=1S/C9H15N5O/c1-11-9(8(10)15)3-2-7(4-9)14-6-12-5-13-14/h5-7,11H,2-4H2,1H3,(H2,10,15)

InChI Key

NEBBPRMBNPRGJM-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCC(C1)N2C=NC=N2)C(=O)N

Origin of Product

United States

Biological Activity

1-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its structural features that may confer various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C8H12N4OC_8H_{12}N_4O. Its structure includes a cyclopentane ring, a triazole moiety, and a carboxamide functional group, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the triazole ring through cyclization reactions involving appropriate precursors. Subsequent modifications lead to the introduction of the methylamino and carboxamide groups.

Anticancer Activity

Research has shown that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies on related triazole derivatives indicate that they can induce apoptosis in cancer cells and inhibit cell proliferation. Specific mechanisms include:

  • Cell Cycle Arrest : Compounds have been observed to arrest the cell cycle at the G2/M phase, leading to reduced cell division.
  • Apoptosis Induction : The triggering of apoptotic pathways has been documented in various cancer cell lines.
CompoundCell LineIC50 (µM)Mechanism
23MCF-715.2G2/M arrest
23SW48012.5Apoptosis
23A54910.8Apoptosis

Antimicrobial Activity

The presence of the triazole moiety is associated with antimicrobial properties. Triazoles are known to inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis.

Enzyme Inhibition

The compound may interact with various enzymes, including:

  • Dihydrofolate Reductase : An enzyme crucial for DNA synthesis in bacteria.
  • DNA Gyrase : Targeted by many antibacterial agents to disrupt bacterial replication.

Case Studies

A notable study evaluated a series of triazole derivatives similar to this compound for their anticancer activity against multiple human cancer cell lines. The findings indicated that structural modifications significantly impacted their potency and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Cyclopentane-Carboxamide Derivatives

Compound A : 1-Phenyl-N-(1H-1,2,4-triazol-3-yl)cyclopentane-1-carboxamide (CAS: 932980-05-7)
  • Key Differences: Substituent at position 1: Phenyl group replaces methylamino. Triazole position: Attached at position 3 of the cyclopentane.
  • Retains carboxamide and triazole, suggesting similar hydrogen-bonding capacity .
Compound B : 1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid (CAS: 1543017-44-2)
  • Key Differences: Substituent at position 1: Amino (-NH₂) replaces methylamino. Functional group: Carboxylic acid (-COOH) replaces carboxamide (-CONH₂).
  • Implications: Carboxylic acid introduces acidity (pKa ~4-5), affecting ionization and solubility. Amino group may alter steric and electronic interactions compared to methylamino .
Compound C : 1-(Ethylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid (CAS: 1512539-94-4)
  • Key Differences: Substituent at position 1: Ethylamino (-NHCH₂CH₃) replaces methylamino. Functional group: Carboxylic acid replaces carboxamide.
  • Carboxylic acid’s ionization state may limit blood-brain barrier penetration compared to carboxamide .

Triazole-Containing Agrochemicals

Compound D : Triazofenamide (1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide)
  • Key Differences :
    • Backbone: Benzene and triazole fused ring system vs. cyclopentane.
    • Substituents: Methylphenyl and phenyl groups.
  • Implications :
    • Aromatic rings enhance π-π stacking but reduce conformational flexibility.
    • Used as a pesticide, suggesting triazole-carboxamide motifs are bioactive in agrochemicals .
Compound E : Epoxiconazole (1-[3-(2-Chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole)
  • Key Differences :
    • Backbone: Epoxypropane chain with chlorophenyl/fluorophenyl substituents.
    • Triazole position: Terminal attachment.
  • Implications :
    • Epoxide and halogenated aryl groups enhance antifungal activity by targeting fungal cytochrome P450 enzymes.
    • Demonstrates the importance of halogen atoms in agrochemical efficacy .

Comparative Data Table

Property Target Compound Compound A Compound B Compound D
Molecular Formula C₁₀H₁₆N₄O C₁₄H₁₅N₃O C₈H₁₁N₄O₂ C₁₆H₁₄N₄O
Molecular Weight 224.27 g/mol 241.29 g/mol 211.20 g/mol 278.31 g/mol
Key Functional Groups Methylamino, Carboxamide, Triazole Phenyl, Carboxamide, Triazole Amino, Carboxylic Acid, Triazole Methylphenyl, Carboxamide, Triazole
Solubility (Predicted) Moderate (polar groups) Low (hydrophobic phenyl) High (ionizable -COOH) Low (aromatic rings)
Bioactivity Hypothesized antifungal/pharmaceutical Unknown Intermediate use Pesticide (triazofenamide)

Research Findings and Hypotheses

  • Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound avoids ionization at physiological pH, enhancing bioavailability compared to Compound B’s carboxylic acid .
  • Methylamino vs.

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